1H-indol-6-yl-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone
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Overview
Description
The compound 1H-indol-6-yl-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone is a synthetic organic molecule. This compound comprises an indole group, a methoxy group, a triazole ring, and a pyrrolidine ring. Due to its complex structure, it can interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indol-6-yl-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone typically involves multiple steps:
Formation of the Indole Ring: : Starting from a precursor such as an aniline derivative, the indole ring is formed via Fischer indole synthesis or similar methods.
Introduction of the Triazole Ring: : This step involves cyclization reactions, typically using azide precursors and alkynes to form the triazole ring through Huisgen cycloaddition.
Incorporation of the Pyrrolidine Ring: : The pyrrolidine ring is generally introduced through asymmetric synthesis methods to ensure the desired stereochemistry.
Methoxy Group Addition: : Methoxylation is achieved using appropriate reagents like methanol and catalysts under controlled conditions.
Final Assembly: : Coupling reactions, often facilitated by reagents such as EDCI or HATU, are employed to link the various fragments together.
Industrial Production Methods
For large-scale production, the synthesis is optimized for efficiency, cost-effectiveness, and environmental sustainability:
Continuous Flow Chemistry: : This technique ensures consistent production and better control over reaction parameters.
Green Chemistry Practices: : The use of eco-friendly solvents and catalysts minimizes environmental impact.
Automated Synthesis: : Industrial robots and automated systems ensure precision and scalability in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1H-indol-6-yl-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone: undergoes various reactions:
Oxidation: : The indole ring can be oxidized under specific conditions using oxidizing agents like m-chloroperbenzoic acid.
Reduction: : The triazole ring can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: : The methoxy group can be substituted under nucleophilic conditions with reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid, 25-50°C, dichloromethane as solvent.
Reduction: : Lithium aluminum hydride, -10 to 0°C, tetrahydrofuran as solvent.
Substitution: : Sodium hydride, room temperature, anhydrous conditions.
Major Products Formed
The products formed depend on the type of reaction:
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of partially reduced triazole compounds.
Substitution: : Formation of new methoxy-substituted analogs.
Scientific Research Applications
Chemistry
Catalyst Development: : Used as a ligand in various catalytic processes.
Synthetic Intermediates: : Employed in the synthesis of complex molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes due to its structure.
Probe Development: : Utilized in the development of molecular probes for imaging studies.
Medicine
Drug Development: : Investigated as a potential drug candidate for treating various diseases.
Pharmacology: : Studied for its interaction with biological receptors and pathways.
Industry
Material Science: : Used in the synthesis of novel materials with specific properties.
Agriculture: : Employed in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, and ion channels. Its mechanism involves binding to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Compared to other indole-based compounds, 1H-indol-6-yl-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone stands out due to its unique triazole and methoxy substitutions, which enhance its binding affinity and specificity.
List of Similar Compounds
1H-indol-5-yl-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone
1H-indol-6-yl-[(2S,4R)-4-ethoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone
1H-indol-7-yl-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone
Each of these compounds shares the core indole structure but varies in the position or type of substitutions, affecting their chemical properties and biological activities.
Properties
IUPAC Name |
1H-indol-6-yl-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-21-10-19-20-16(21)15-8-13(24-2)9-22(15)17(23)12-4-3-11-5-6-18-14(11)7-12/h3-7,10,13,15,18H,8-9H2,1-2H3/t13-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMELUALOXMKJAV-HIFRSBDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CC(CN2C(=O)C3=CC4=C(C=C3)C=CN4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@@H]2C[C@H](CN2C(=O)C3=CC4=C(C=C3)C=CN4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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